Clausine E

Overview

Description

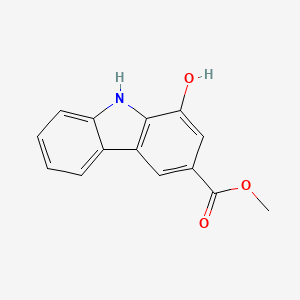

Clausine E is a naturally occurring carbazole alkaloid isolated from the stem bark of Clausena excavata. Carbazole alkaloids are characterized by a tricyclic aromatic basic skeleton consisting of a central pyrrole ring fused with two benzene rings. This compound has shown promising biological activities, including inhibition of rabbit platelet aggregation and vasocontraction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clausine E involves several key steps:

Wittig Reaction: This reaction is used to form the carbon-carbon double bond.

Annulation: Eaton’s reagent is employed for the annulation step.

O-Allylation: this compound is reacted with allyl bromide in acetone using potassium carbonate as a base.

Claisen Rearrangement: The O-allylated product undergoes Claisen rearrangement in refluxing o-dichlorobenzene.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Clausine E undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxygenated derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Oxygenated derivatives of this compound.

Reduction: Reduced forms of this compound with modified functional groups.

Substitution: Substituted carbazole derivatives.

Scientific Research Applications

Clausine E has a wide range of scientific research applications:

Chemistry: this compound is used as a precursor for the synthesis of other carbazole alkaloids.

Biology: It has shown significant biological activities, including anti-inflammatory and antitumor properties.

Medicine: this compound is being investigated for its potential use in cancer therapy due to its cytotoxic effects against various cancer cell lines.

Industry: This compound is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Clausine E exerts its effects through several mechanisms:

Inhibition of Fat Mass and Obesity-Associated Protein (FTO) Demethylase Activity: this compound binds to FTO, inhibiting its activity.

Cytotoxic Effects: This compound induces apoptosis and cell cycle arrest in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Clausine E is part of a larger group of carbazole alkaloids, which include:

- Clausine K

- Clausine O

- Murrayanine

- Clauemarazole E

Uniqueness: this compound stands out due to its specific inhibition of FTO demethylase activity and its potent cytotoxic effects against cancer cells. Its unique structural features and biological activities make it a valuable compound for further research and development .

Biological Activity

Clausine E, a carbazole alkaloid derived from the plant Clausena indica, has garnered attention for its diverse biological activities, particularly in the context of obesity and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Inhibition of Fat Mass and Obesity-Associated Protein (FTO)

Recent studies have identified this compound as an effective inhibitor of the fat mass and obesity-associated protein (FTO), which plays a crucial role in energy metabolism and fat accumulation. The binding affinity of this compound to FTO was characterized through isothermal titration calorimetry, revealing that the interaction is driven by positive entropy and negative enthalpy changes. Notably, the presence of a hydroxyl group in this compound is critical for its binding efficacy, suggesting potential pathways for the design of more effective FTO inhibitors .

Biological Activities

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Antioxidant Activity : Research has demonstrated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS scavenging tests, indicating a significant ability to neutralize free radicals .

- Anti-diabetic Potential : The compound has shown promise in inhibiting α-amylase and pancreatic elastase, enzymes involved in carbohydrate digestion and fat metabolism. In vitro studies reported IC50 values indicating moderate inhibitory effects on these enzymes, suggesting potential applications in managing diabetes .

- Tyrosinase Inhibition : this compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property may have implications for cosmetic applications aimed at skin whitening and anti-aging .

Data Table: Biological Activities of this compound

| Activity | IC50 Value (µg/mL) | Reference |

|---|---|---|

| FTO Inhibition | Not specified | |

| DPPH Scavenging | 49.2 | |

| ABTS Scavenging | 69.9 | |

| α-Amylase Inhibition | 573.8 | |

| Tyrosinase Inhibition | 179.5 |

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Obesity Management : A study focusing on the impact of this compound on obesity-related pathways demonstrated its potential to modulate fat accumulation by inhibiting FTO activity. This research highlights the compound's role in regulating energy balance and suggests further exploration into its use as an anti-obesity agent .

- Diabetes Research : Investigations into the anti-diabetic properties of this compound revealed its capability to inhibit carbohydrate-digesting enzymes. This suggests that this compound could be beneficial in developing dietary supplements aimed at glycemic control in diabetic patients .

- Cosmetic Applications : The tyrosinase inhibition properties of this compound have led to exploratory studies regarding its use in cosmetic formulations for skin lightening. These studies underline the compound's potential beyond traditional medicinal applications .

Properties

IUPAC Name |

methyl 1-hydroxy-9H-carbazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)8-6-10-9-4-2-3-5-11(9)15-13(10)12(16)7-8/h2-7,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPODTIRGFOENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.